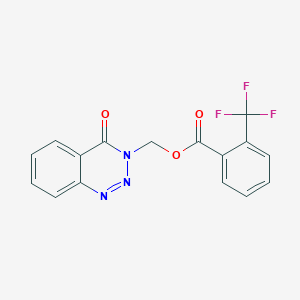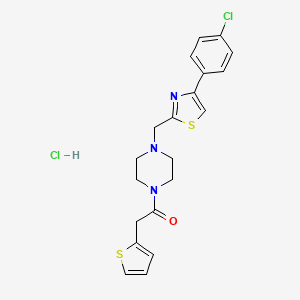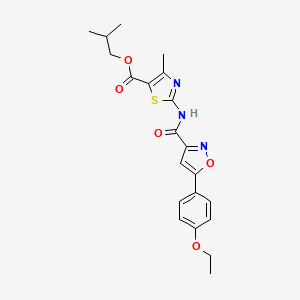![molecular formula C15H14N6OS B2514890 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 728902-05-4](/img/structure/B2514890.png)
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a derivative of 1,2,4-triazole, which is known for its antifungal activity. The presence of a pyridine-3-sulfonamide scaffold in the molecule suggests potential for antifungal applications, as seen in similar compounds that have been synthesized and tested against various fungal strains, showing greater efficacy than fluconazole in some cases .
Synthesis Analysis
The synthesis of related compounds involves multistep reactions starting from 4-chloropyridine-3-sulfonamide. These reactions lead to the formation of N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives . Although the exact synthesis of this compound is not detailed, it likely follows a similar pathway.
Molecular Structure Analysis
The molecular structure and vibrational signatures of similar compounds have been characterized using spectroscopic methods such as FT-IR and FT-Raman, supported by density functional theory (DFT) calculations . The equilibrium geometry, natural bond orbital (NBO) analysis, and vibrational assignments provide insights into the molecular conformation and the nature of bonding within the molecule. The presence of strong hydrogen-bonded interactions, as well as weak intramolecular interactions, has been observed in these analyses .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from docking studies, which show how they might interact with biological targets. For instance, the most active compounds from a similar series have been docked to show potential binding to Candida albicans lanosterol 14α-demethylase, an enzyme critical for fungal cell membrane synthesis . This suggests that this compound could also interact with biological targets in a similar manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through computational methods, providing insights into their pharmacokinetic profiles. Drug likeness has been evaluated based on Lipinski's rule, and the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties have been calculated . These studies are crucial for understanding the potential of such compounds as therapeutic agents. The optimized geometries of these molecules indicate the influence of substituents on the overall molecular conformation, which in turn affects their physical and chemical properties .
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anti-inflammatory Properties
A study on the synthesis and structural elucidation of derivatives related to this compound showcased their potential in antimicrobial screening. These derivatives were found to exhibit in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting their importance in developing new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Anticancer Potential
Research into pyrolin derivatives of 2-{[4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl]-sulfanyl}-N-acetamides demonstrated significant anti-exudative properties, with several compounds exceeding the efficacy of reference drugs in reducing inflammation, a property beneficial for anticancer research (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Glutaminase Inhibition for Cancer Therapy
Another study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. This research is crucial for understanding how to target cancer cells' metabolism, potentially leading to new therapeutic strategies (Shukla et al., 2012).
Antitumor Activity of Asymmetric Bis(s-triazole Schiff-base)s
The synthesis and evaluation of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains were investigated for their antitumor activity. These compounds exhibit promising results against various cancer cell lines, indicating their potential as anticancer agents (Hu, Hou, Xie, & Huang, 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a protein that, in certain pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration . These aggregates are a common histopathological hallmark in Parkinson’s disease (PD) patients .
Mode of Action
The compound interacts with alpha-synuclein, inhibiting its aggregation . It has been shown to prevent the fibrillization process of alpha-synuclein, as measured using light scattering and a ThT binding assay . This interaction and the resulting inhibition of aggregation is a key aspect of the compound’s mode of action .
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In pathological conditions, alpha-synuclein aggregates into amyloid fibrils, leading to the formation of intraneuronal inclusions known as Lewy bodies and Lewy neurites . These processes cause cytotoxicity through various mechanisms, including increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress . By inhibiting alpha-synuclein aggregation, the compound disrupts this pathway, potentially reducing neurotoxicity and neurodegeneration .
Result of Action
The compound has been shown to have a protective effect against neurodegeneration in Parkinson’s disease models . Specifically, it was found to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is not well-defined due to the lack of experimental data . It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature . Therefore, it is not possible to comment on any threshold effects or toxic or adverse effects at high doses at this time.
properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c16-21-14(11-5-4-8-17-9-11)19-20-15(21)23-10-13(22)18-12-6-2-1-3-7-12/h1-9H,10,16H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRXTBAHXGRPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)



![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)
![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)
![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)